molecular formula C7H8F2N2S B13604046 {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine CAS No. 62128-86-3

{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine

Cat. No.: B13604046
CAS No.: 62128-86-3
M. Wt: 190.22 g/mol
InChI Key: IWWOBEQMUODTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring

Preparation Methods

The synthesis of {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine typically involves the reaction of 4-bromo-1-(difluoromethyl)benzene with thiourea, followed by the reduction of the resulting intermediate with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the hydrazine group to amines or other derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.

Scientific Research Applications

{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine exerts its effects is related to its ability to interact with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine can be compared with other similar compounds, such as:

    {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different chemical reactivity and biological activity.

    {4-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine: The presence of an additional fluorine atom can further enhance the compound’s stability and lipophilicity.

    {4-[(Methyl)sulfanyl]phenyl}hydrazine: The absence of fluorine atoms can result in reduced metabolic stability and different biological properties.

Properties

CAS No.

62128-86-3

Molecular Formula

C7H8F2N2S

Molecular Weight

190.22 g/mol

IUPAC Name

[4-(difluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H8F2N2S/c8-7(9)12-6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2

InChI Key

IWWOBEQMUODTBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)SC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.